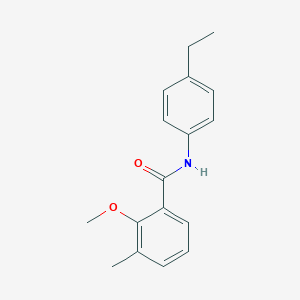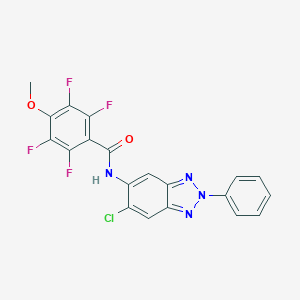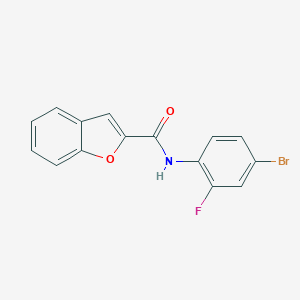![molecular formula C26H26ClN3O4 B250799 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250799.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as BPCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BPCA is a member of the piperazine class of compounds, which are known for their diverse pharmacological activities.
科学的研究の応用
BPCA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant activities in animal models. BPCA has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, BPCA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
作用機序
The exact mechanism of action of BPCA is not fully understood. However, it is believed to act on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. BPCA has been shown to bind to the D2 and D3 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. BPCA has also been shown to act as a partial agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
BPCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. BPCA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Furthermore, BPCA has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
BPCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological activities. However, there are also some limitations to using BPCA in lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Furthermore, the exact mechanism of action of BPCA is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
将来の方向性
There are several future directions for research on BPCA. One area of interest is the development of more potent and selective BPCA analogs that can be used for the treatment of specific disorders. Another area of interest is the investigation of the long-term effects of BPCA on brain function and behavior. Furthermore, more research is needed to fully understand the mechanism of action of BPCA and its potential therapeutic applications.
合成法
The synthesis of BPCA involves the reaction of 3-chloro-4-(4-benzoyl-1-piperazinyl)aniline with 2-(4-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting product is purified by column chromatography to obtain pure BPCA.
特性
分子式 |
C26H26ClN3O4 |
|---|---|
分子量 |
480 g/mol |
IUPAC名 |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-21-8-10-22(11-9-21)34-18-25(31)28-20-7-12-24(23(27)17-20)29-13-15-30(16-14-29)26(32)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,28,31) |
InChIキー |
XNPJVVJWSJESDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




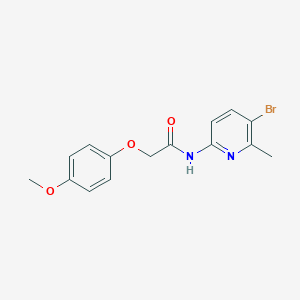
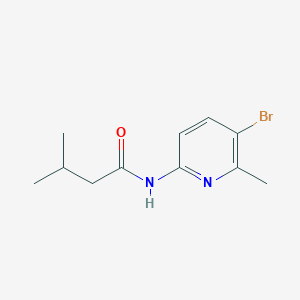
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)

